molecular formula C17H11ClN4O B2432697 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1238861-86-3

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2432697
CAS No.: 1238861-86-3
M. Wt: 322.75
InChI Key: BQZDULRMBOBERL-UHFFFAOYSA-N
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Description

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a pyrazole ring fused with an oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrazole and oxadiazole rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-(coumarin-3-yl)-1H-pyrazole
  • 5-(4-chlorophenyl)-3-(coumarin-3-yl)isoxazole
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole

Uniqueness

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole is unique due to the combination of the pyrazole and oxadiazole rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for the development of new drugs and materials.

Biological Activity

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural combination of a pyrazole and an oxadiazole ring, which contributes to its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C17H11ClN4OC_{17}H_{11}ClN_{4}O with a molecular weight of 322.75 g/mol. Its structure can be represented as follows:

SMILES ClC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl\text{SMILES }ClC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. For instance, it may inhibit the activity of enzymes linked to cell proliferation and survival, thereby exhibiting potential anticancer properties.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. In one study, compounds based on this scaffold demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The structure–activity relationship (SAR) suggests that the presence of the pyrazole moiety is crucial for enhancing cytotoxic activity. For example, a derivative with an IC50 value of 35.58 µM against HePG-2 cells was noted, highlighting its potential as an anticancer agent .

Antimicrobial and Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its antimicrobial and anti-inflammatory activities. Studies have shown that oxadiazole derivatives can exert inhibitory effects on bacterial growth and inflammation pathways without significant side effects .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared to other similar compounds within the oxadiazole class:

Compound NameBiological ActivityIC50 Values (µM)Notes
Compound AAnticancer35.58Effective against HePG-2
Compound BAntimicrobial20.00Broad-spectrum activity
Compound CAnti-inflammatory15.00Low side effects reported

Study 1: Anticancer Efficacy

A study conducted on various oxadiazole derivatives demonstrated that modifications at the 3-position significantly influenced anticancer activity. The compound exhibited promising results in inhibiting tumor growth in vitro, with enhanced efficacy noted for certain substitutions .

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This apoptotic pathway is critical for developing effective anticancer therapies .

Properties

CAS No.

1238861-86-3

Molecular Formula

C17H11ClN4O

Molecular Weight

322.75

IUPAC Name

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C17H11ClN4O/c18-13-8-6-11(7-9-13)14-10-15(21-20-14)17-19-16(22-23-17)12-4-2-1-3-5-12/h1-10H,(H,20,21)

InChI Key

BQZDULRMBOBERL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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